molecular formula C8H11Cl2NO B6253573 4-chloro-2-methoxy-3-methylaniline hydrochloride CAS No. 202603-14-3

4-chloro-2-methoxy-3-methylaniline hydrochloride

Katalognummer: B6253573
CAS-Nummer: 202603-14-3
Molekulargewicht: 208.08 g/mol
InChI-Schlüssel: VPJIQYOLVUDIJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-2-methoxy-3-methylaniline hydrochloride is an organic compound with the molecular formula C8H10ClNO·HCl. It is a derivative of aniline, featuring a chloro, methoxy, and methyl group attached to the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxy-3-methylaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-methoxy-3-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-chloro-2-methoxy-3-methylaniline hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-chloro-2-methoxy-3-methylaniline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-chloro-2-methylaniline: Lacks the methoxy group, making it less versatile in certain reactions.

    2-methoxy-4-chloroaniline: Differently substituted, leading to variations in reactivity and applications.

    3-methoxy-4-chloroaniline: Another isomer with distinct chemical properties.

Uniqueness

4-chloro-2-methoxy-3-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

202603-14-3

Molekularformel

C8H11Cl2NO

Molekulargewicht

208.08 g/mol

IUPAC-Name

4-chloro-2-methoxy-3-methylaniline;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c1-5-6(9)3-4-7(10)8(5)11-2;/h3-4H,10H2,1-2H3;1H

InChI-Schlüssel

VPJIQYOLVUDIJO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1OC)N)Cl.Cl

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.